molecular formula C27H19BrN2O B11543016 N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

Katalognummer: B11543016
Molekulargewicht: 467.4 g/mol
InChI-Schlüssel: OAPMWYNUAWSSAR-STBIYBPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique structural properties. It is a derivative of anthracene and naphthalene, which are aromatic hydrocarbons.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide typically involves a condensation reaction between anthracene-9-carbaldehyde and 4-bromonaphthalene-1-acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods

These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-anthracen-9-ylmethylidene]-N4-phenylbenzene-1,4-diamine
  • N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide is unique due to the presence of both anthracene and naphthalene moieties in its structure. This dual aromatic system imparts distinct photophysical properties, making it particularly useful in optoelectronic applications. Additionally, the bromine atom in the naphthalene ring allows for further functionalization through substitution reactions .

Eigenschaften

Molekularformel

C27H19BrN2O

Molekulargewicht

467.4 g/mol

IUPAC-Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide

InChI

InChI=1S/C27H19BrN2O/c28-26-14-13-20(21-9-5-6-12-24(21)26)16-27(31)30-29-17-25-22-10-3-1-7-18(22)15-19-8-2-4-11-23(19)25/h1-15,17H,16H2,(H,30,31)/b29-17+

InChI-Schlüssel

OAPMWYNUAWSSAR-STBIYBPSSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CC4=CC=C(C5=CC=CC=C45)Br

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC4=CC=C(C5=CC=CC=C45)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.